Plk4-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

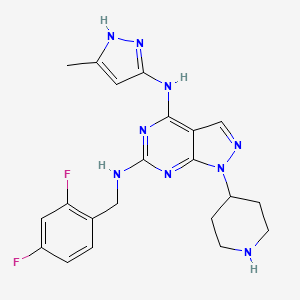

Molecular Formula |

C21H23F2N9 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

6-N-[(2,4-difluorophenyl)methyl]-4-N-(5-methyl-1H-pyrazol-3-yl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

InChI |

InChI=1S/C21H23F2N9/c1-12-8-18(31-30-12)27-19-16-11-26-32(15-4-6-24-7-5-15)20(16)29-21(28-19)25-10-13-2-3-14(22)9-17(13)23/h2-3,8-9,11,15,24H,4-7,10H2,1H3,(H3,25,27,28,29,30,31) |

InChI Key |

HPYJNDCKRXOAKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Crucial Role of Polo-like Kinase 4 in Centriole Duplication and its Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Polo-like kinase 4 (Plk4) in centriole duplication and the consequences of its inhibition. Plk4 is a master regulator of centriole biogenesis, a process fundamental to cell division, and its dysregulation is implicated in various pathologies, including cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

The Core Mechanism of Plk4 in Centriole Duplication

Polo-like kinase 4 (Plk4), a serine/threonine kinase, is the primary driver of centriole duplication, ensuring that a cell forms exactly one new centriole per existing one in each cell cycle.[1][2] This tightly regulated process is initiated at the G1-S phase transition.

The canonical pathway for Plk4-mediated centriole duplication involves a hierarchical recruitment and activation process at the existing mother centriole. Key proteins involved in this pathway include Cep192, Cep152, STIL (SCL/TAL1 interrupting locus), and Sas-6 (spindle assembly abnormal 6).

The process begins with the recruitment of Plk4 to the mother centriole by two distinct scaffold proteins: Cep192 and Cep152.[1] Cep192 is believed to initially bind Plk4 and then transfer it to Cep152, which confines Plk4's localization to the proximal end of the centriole.[1] At the G1/S transition, Plk4 localization shifts from a ring-like pattern to a single focus, marking the site of new procentriole formation.[3]

Once localized, active Plk4 phosphorylates its substrate STIL.[3] This phosphorylation is a critical step that promotes the interaction of STIL with CPAP (centrosomal P4.1-associated protein) and Sas-6.[3] The STIL-Sas-6 complex is a core component of the "cartwheel," a structure that provides the nine-fold symmetry of the nascent centriole.[1] The stable incorporation of these proteins initiates the assembly of the procentriole.

Plk4 activity is itself tightly regulated to prevent over-duplication. Plk4 undergoes trans-autophosphorylation, which leads to its recognition by the SCF/β-TrCP E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] This negative feedback loop ensures that Plk4 levels are kept low, thus limiting centriole duplication to once per cell cycle.

Figure 1: Plk4 signaling pathway in centriole duplication.

Mechanism of Action of Plk4 Inhibitors

Given Plk4's essential role in cell cycle progression, it has emerged as a promising target for anti-cancer therapies.[4] Small molecule inhibitors of Plk4 disrupt its catalytic activity, leading to defects in centriole duplication and subsequent cell cycle arrest or cell death. The cellular outcome of Plk4 inhibition is often dose-dependent.

-

Partial Inhibition: Low concentrations of Plk4 inhibitors can lead to a "leaky" phenotype where centriole duplication is not completely blocked. This can result in centriole overduplication in subsequent cell cycles, leading to the formation of multipolar spindles during mitosis, chromosomal instability, and ultimately cell death.[4][5]

-

Complete Inhibition: High concentrations of Plk4 inhibitors effectively block new centriole formation. Cells continue to divide, diluting their centriole content until they become acentrosomal.[4][5] In many cancer cell lines, this loss of centrosomes triggers a p53-dependent G1 arrest or apoptosis.[4][6]

Several potent and selective Plk4 inhibitors have been developed, including CFI-400945 and centrinone. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of Plk4 and preventing its phosphotransferase activity.

Quantitative Data for Plk4 Inhibitors

The potency and selectivity of Plk4 inhibitors are critical for their therapeutic potential. The following tables summarize the in vitro kinase inhibitory activities of several key Plk4 inhibitors.

| Inhibitor | Plk4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference(s) |

| CFI-400945 | 4.85 | 188 | 70.7 | 106 | [5][7][8] |

| Centrinone | 2.71 | >10,000 | >10,000 | >10,000 | [7][8] |

| Centrinone B | - | - | - | - | [6] |

| CFI-400437 | 1.55 | - | <15 | <15 | [7][8] |

| YLT-11 | 22 | >5,000 | >5,000 | >5,000 | [4] |

| KW-2449 | 52.2 - 52.6 | 45.8 | 23.8 | 23.2 | [7][8] |

| Alisertib | 62.7 | - | - | - | [7][8] |

Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Data for Centrinone B's specific IC50 was not available in the searched documents, but it is described as being more selective than Centrinone.[6]

Experimental Protocols

The study of Plk4 and its inhibitors relies on a variety of cellular and biochemical assays. Below are outlines of common experimental protocols.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on Plk4's enzymatic activity.

Figure 2: Workflow for an in vitro kinase assay.

Methodology:

-

Reaction Setup: Recombinant Plk4 enzyme is incubated in a reaction buffer with a specific peptide substrate (e.g., a fragment of STIL) and ATP. The reaction is carried out in the presence of varying concentrations of the test inhibitor.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as incorporation of radiolabeled phosphate from [γ-³²P]ATP or using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[9]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Centriole Quantification

This method uses immunofluorescence microscopy to visualize and count centrioles within cells following inhibitor treatment.

Figure 3: Workflow for centriole quantification by immunofluorescence.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the Plk4 inhibitor at various concentrations for a defined period (e.g., 48-72 hours).

-

Fixation and Permeabilization: Cells are fixed (e.g., with cold methanol) to preserve cellular structures and permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Immunostaining: Cells are incubated with primary antibodies against centriolar markers, such as gamma-tubulin (for centrosomes) or centrin (for centrioles).[5] This is followed by incubation with fluorescently-labeled secondary antibodies. DNA is counterstained with a dye like DAPI to visualize the nucleus.

-

Microscopy and Analysis: Images are acquired using a fluorescence or confocal microscope. The number of centrioles (visualized as distinct dots) per cell is then manually or automatically counted.

Cell Viability and Proliferation Assays

These assays determine the effect of Plk4 inhibitors on cell growth and survival.

Methodology:

-

Cell Seeding: Cells are seeded in multi-well plates at a specific density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.

-

Incubation: The plates are incubated for a period corresponding to several cell doublings (e.g., 72 hours).

-

Measurement: Cell viability is assessed using various methods:

-

MTT Assay: Measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

CellTiter-Glo® Assay: A luminescence-based assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[9]

-

-

Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Conclusion

Polo-like kinase 4 is a linchpin in the regulation of centriole duplication. Its intricate, self-regulating mechanism of action ensures the faithful maintenance of centrosome number, which is critical for genomic stability. The development of potent and selective Plk4 inhibitors has not only provided powerful tools to dissect the process of centriole biogenesis but has also opened a promising avenue for targeted cancer therapy. By inducing centriole abnormalities, these inhibitors can trigger cell cycle arrest and apoptosis, particularly in cancer cells that may have a heightened dependency on Plk4 or underlying defects in cell cycle checkpoints. Further research and clinical evaluation of Plk4 inhibitors will continue to refine our understanding of their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oricpharma.com [oricpharma.com]

The Role of Plk4-IN-4 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of Plk4 activity is a hallmark of various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis. Consequently, Plk4 has emerged as a promising therapeutic target for cancer. Plk4-IN-4 is a potent inhibitor of Plk4, demonstrating significant potential in preclinical studies for disrupting the cell cycle of cancer cells and inducing cell death. This technical guide provides an in-depth overview of the function of this compound in cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction to Plk4 and its Role in the Cell Cycle

The polo-like kinase (PLK) family, comprising five members (Plk1-5) in humans, are crucial regulators of the cell cycle.[1] Plk4 is unique in its primary role as the master regulator of centriole duplication.[1][2] This process is tightly controlled to ensure that each daughter cell inherits a single centrosome, which is essential for the formation of a bipolar mitotic spindle and accurate chromosome segregation.

The expression and activity of Plk4 are meticulously regulated throughout the cell cycle. Its levels are low during the G0 and early G1 phases, begin to rise in the late G1 phase, and peak during the S and G2 phases, with its kinase activity becoming prominent in the S phase.[3] Plk4 is recruited to the mother centriole where it initiates the formation of a single procentriole.[4] Overexpression of Plk4 leads to the formation of multiple procentrioles, resulting in centrosome amplification, a condition frequently observed in cancer cells.[5][6] Conversely, the depletion of Plk4 results in the failure of centriole duplication and a loss of centrosomes.[7]

This compound: A Potent Inhibitor of Plk4

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Plk4.[8] By competitively binding to the ATP-binding pocket of the Plk4 kinase domain, it effectively blocks the phosphorylation of downstream substrates, thereby inhibiting centriole duplication.[9] The inhibition of Plk4 by compounds like this compound has been shown to induce a range of effects in cancer cells, including cell cycle arrest, apoptosis, and mitotic catastrophe.[9][10]

Quantitative Data on Plk4 Inhibition

The efficacy of Plk4 inhibitors has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and other notable Plk4 inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference(s) |

| This compound (compound 22) | Plk4 | 7.9 | N/A (Biochemical Assay) | [8] |

| CFI-400945 | Plk4 | 2.8 ± 1.4 | N/A (Biochemical Assay) | [9][10] |

| CFI-400945 | Plk4 | 4.85 | N/A (Biochemical Assay) | [3] |

| Centrinone | Plk4 | 2.71 | N/A (Biochemical Assay) | [3] |

| YLT-11 | Plk4 | 22 | N/A (Biochemical Assay) | [10] |

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |

| This compound (compound 24i) | BT-474 | Breast Cancer | 2.97 | MTT Assay (5 days) | [8] |

| CFI-400945 | H460 | Non-Small Cell Lung Cancer | 0.024 | MTT Assay | [11] |

| CFI-400945 | A549 | Non-Small Cell Lung Cancer | 0.023 | MTT Assay | [11] |

Mechanism of Action: How this compound Regulates the Cell Cycle

The primary mechanism by which this compound exerts its effects on the cell cycle is through the direct inhibition of Plk4's kinase activity. This leads to a cascade of cellular events, ultimately disrupting cell division.

Inhibition of Centriole Duplication

By blocking Plk4, this compound prevents the initiation of procentriole formation. Prolonged inhibition leads to a depletion of centrioles and centrosomes.[7] The consequence of this on cell division is profound. In the first cell cycle following complete Plk4 inhibition, cells may still form a bipolar spindle with a single centriole at each pole. However, in the subsequent cell cycle, the failure of centriole duplication results in cells entering mitosis with a single centrosome, leading to the formation of a monopolar spindle and subsequent mitotic catastrophe.[12]

Induction of Cell Cycle Arrest

Inhibition of Plk4 has been shown to induce cell cycle arrest at different phases, depending on the cellular context and the concentration of the inhibitor.

-

G1 Arrest: In some cell types, Plk4 inhibition leads to a p53-dependent cell cycle arrest in the G1 phase.[7][13] This is often mediated through the activation of the p38/p53/p21 signaling pathway.[4][14]

-

G2/M Arrest: In other contexts, particularly in combination with other agents like radiation, Plk4 inhibition can lead to an accumulation of cells in the G2/M phase.[15][16][17]

Induction of Apoptosis and Senescence

The disruption of the cell cycle and the induction of mitotic catastrophe by this compound ultimately lead to programmed cell death (apoptosis) in cancer cells.[10][15] The apoptotic response is often characterized by the activation of caspases, such as Caspase-3, and the cleavage of PARP.[15] In some instances, Plk4 inhibition can also induce a state of permanent cell cycle arrest known as senescence.[3]

Signaling Pathways Modulated by Plk4 Inhibition

The cellular response to Plk4 inhibition is orchestrated by a network of signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and biomarkers of response.

The p38/p53/p21 Pathway

As mentioned, a key pathway activated upon Plk4 inhibition is the p38 MAPK/p53/p21 axis.[4][14] This pathway is a critical component of the cellular stress response and a major tumor suppressor pathway.

Caption: p38/p53/p21 signaling pathway activated by Plk4 inhibition.

PI3K/Akt and Wnt/β-catenin Pathways

Plk4 has also been implicated in the regulation of other critical cancer-related pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[6][18] Inhibition of Plk4 has been shown to suppress these pathways, which are involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[9][18]

References

- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Video: Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. escholarship.org [escholarship.org]

- 13. PLK4 polo like kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Probe Plk4-IN-4: An In-Depth Technical Guide to Investigating Plk4 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division. Dysregulation of Plk4 activity is linked to centrosome abnormalities and has been implicated in the development and progression of various cancers. Small molecule inhibitors of Plk4 are therefore invaluable tools for dissecting its cellular functions and represent a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of Plk4-IN-4, a potent chemical probe for Plk4, and details the experimental methodologies for its characterization and use in studying Plk4 biology.

This compound: A Potent and Selective Chemical Probe

This compound, also identified as compound 22 in patent literature, is a potent inhibitor of Plk4 with a reported IC50 value of 7.9 nM.[1][2] Its chemical structure features a pyrazolopyrimidine scaffold, a common motif in many kinase inhibitors. While extensive peer-reviewed characterization of this compound is not yet publicly available, its high potency makes it a valuable tool for investigating Plk4 function. For the purposes of this guide, we will supplement the available data on this compound with established protocols and data from other well-characterized Plk4 inhibitors such as centrinone, CFI-400945, and other potent research compounds to provide a comprehensive framework for its use.

Quantitative Data on Plk4 Inhibitors

A comparative summary of the in vitro potency and cellular activity of this compound and other key Plk4 inhibitors is presented below. This data allows for the selection of the most appropriate chemical probe for a given experimental context.

| Compound | Plk4 IC50 (nM) | Plk4 Ki (nM) | Cellular IC50 (µM) | Cell Line(s) | Reference(s) |

| This compound | 7.9 | Not Reported | 2.97 | BT-474 | [1] |

| Centrinone | Not Reported | 0.16 | Not Reported | Not Reported | |

| Centrinone-B | Not Reported | 0.59 | Not Reported | Not Reported | |

| CFI-400945 | 2.8 | 0.26 | Not Reported | Not Reported | |

| YLT-11 | 22 | Not Reported | Not Reported | Not Reported | |

| WY29 | 27 | Not Reported | 0.36 - 2.88 | MCF-7, BT474, MDA-MB-231 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices for characterizing Plk4 inhibitors and can be adapted for the evaluation of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of Plk4.

Materials:

-

Recombinant human Plk4 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound and other test compounds

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or control.

-

Add a solution of Plk4 enzyme and Eu-anti-tag antibody to each well.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the emission signal of the acceptor (Alexa Fluor™ 647) to the donor (Europium) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., BT-474, MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the cellular IC50 value.

Western Blot Analysis for Plk4 Pathway Modulation

This method is used to determine if this compound affects the protein levels and phosphorylation status of Plk4 and its downstream targets.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against Plk4, phospho-Plk4, and downstream targets (e.g., STIL, SAS-6)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway

Caption: Plk4 signaling pathway in centriole duplication.

Experimental Workflow

Caption: Workflow for characterizing a chemical probe for Plk4.

Logical Relationship

Caption: Rationale for targeting Plk4 in cancer therapy.

Conclusion

This compound is a potent chemical probe that holds significant promise for advancing our understanding of Plk4 biology and its role in disease. While detailed characterization in peer-reviewed literature is emerging, its high in vitro potency warrants its use in exploratory studies. By employing the established experimental protocols outlined in this guide, researchers can effectively characterize this compound and utilize it to investigate the intricate functions of Plk4 in cellular processes and as a potential therapeutic target. As with any chemical probe, careful validation of its activity and selectivity in the specific experimental system is crucial for generating robust and reliable data.

References

The Discovery and Synthesis of Plk4-IN-4: A Technical Guide

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2][3][4][5][6][7][8][9][10] Dysregulation and overexpression of PLK4 are frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[1][2][4][5][6][11][12][13][14] This has positioned PLK4 as a compelling therapeutic target for the development of novel anticancer agents.[1][2][4][5][6][11][12][13][14] Plk4-IN-4 has emerged as a potent and selective inhibitor of PLK4, showing significant promise for cancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound, also identified as compound 22 in patent CN116023380A, is a potent inhibitor of PLK4 with a reported IC50 value of 7.9 nM.[15][16] The discovery of this compound is rooted in a targeted effort to develop small molecules that can modulate the kinase activity of PLK4. The inhibitor belongs to the pyrazolopyrimidine class of compounds, a scaffold known for its interaction with the ATP-binding pocket of various kinases.[2][4][12][17][18]

The discovery process for inhibitors like this compound typically involves a multi-step approach that begins with identifying a promising chemical scaffold and iteratively optimizing it to achieve high potency and selectivity.

Inhibitor Discovery Workflow

Figure 1: A generalized workflow for the discovery of kinase inhibitors like this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant PLK4 inhibitors for comparative purposes.

| Compound | Scaffold | PLK4 IC50 (nM) | Reference |

| This compound | Pyrazolopyrimidine | 7.9 | [15] |

| CFI-400945 | Indolinone | 2.8 | [13] |

| Centrinone | Pyrimidine | 0.16 (Ki) | [13] |

| Compound 24j | Pyrazolo[3,4-d]pyrimidine | 0.2 | [2] |

Table 1: In vitro potency of selected PLK4 inhibitors.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 24j | MCF-7 (Breast) | Proliferation | 0.36 | [2] |

| Compound 24j | BT474 (Breast) | Proliferation | 1.35 | [2] |

| Compound 24j | MDA-MB-231 (Breast) | Proliferation | 2.88 | [2] |

| CFI-400945 | H460 (NSCLC) | Proliferation (MTT) | 0.024 | [19] |

| CFI-400945 | A549 (NSCLC) | Proliferation (MTT) | 0.023 | [19] |

Table 2: Cellular antiproliferative activity of selected PLK4 inhibitors.

PLK4 Signaling Pathway

PLK4 plays a pivotal role in the canonical pathway of centriole duplication. Its activity is tightly regulated to ensure that each cell forms exactly one new procentriole per mother centriole in each cell cycle.

Figure 2: Simplified signaling pathway of PLK4 in centriole duplication.

Synthesis of this compound

The specific synthesis protocol for this compound is detailed in patent CN116023380A. As an English translation of the experimental section of this patent is not publicly available, a generalized synthetic scheme for pyrazolopyrimidine-based kinase inhibitors is presented below. This scheme is representative of the chemical strategies employed to construct this class of molecules.

General Synthetic Route for Pyrazolopyrimidine Core:

The synthesis of a pyrazolopyrimidine scaffold typically begins with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.

-

Step 1: Pyrazole Formation. A common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

-

Step 2: Pyrimidine Annulation. The resulting aminopyrazole is then reacted with a suitable three-carbon electrophile, such as a β-ketoester or a malonic acid derivative, to form the pyrimidine ring.

-

Step 3: Functionalization. The core pyrazolopyrimidine scaffold can then be functionalized at various positions through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to introduce the desired side chains that confer potency and selectivity.

Note: This represents a generalized approach. The exact reagents and conditions for the synthesis of this compound are proprietary to the patent holders.

Experimental Protocols

PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to measure the inhibition of PLK4.[1][11]

Materials:

-

Recombinant PLK4 enzyme

-

LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag)

-

Kinase Tracer 236 (an ATP-competitive, fluorescently labeled ligand)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

384-well plates (white, low-volume)

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into Kinase Buffer A to create 4x final concentration stocks.

-

Prepare a 2x Kinase/Antibody mixture in Kinase Buffer A. The final concentration in the well is typically 1 nM kinase and 2 nM antibody.

-

Prepare a 4x Tracer solution in Kinase Buffer A. The final concentration in the well is typically 1 nM.

-

In a 384-well plate, add 4 µL of the 4x test compound solution.

-

Add 8 µL of the 2x Kinase/Antibody mixture to each well.

-

Add 4 µL of the 4x Tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm). The data is then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[11][19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Structure-Activity Relationship (SAR)

While specific SAR data for this compound is not publicly detailed, general SAR principles for pyrazolopyrimidine-based kinase inhibitors can be inferred from the literature.[4][12][17][18] The pyrazolopyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region. Substitutions at different positions on the scaffold are used to achieve potency and selectivity.

Figure 3: Generalized Structure-Activity Relationship (SAR) for pyrazolopyrimidine kinase inhibitors.

Conclusion

This compound is a potent, pyrazolopyrimidine-based inhibitor of Polo-like kinase 4. Its discovery adds to the growing arsenal of chemical tools available to probe the function of PLK4 and serves as a promising starting point for the development of targeted anticancer therapeutics. The methodologies and data presented in this guide offer a framework for the evaluation and further optimization of this and related compounds in the field of drug discovery.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20250101040A1 - New type pyrazolopyrimidine compound and composition thereof, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 8. Upstream open reading frames control PLK4 translation and centriole duplication in primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upstream open reading frames control PLK4 translation and centriole duplication in primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]

- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. CN110078736B - Pyrazolopyrimidine derivative, process for producing the same, and use thereof - Google Patents [patents.google.com]

- 17. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

The Role of Plk4 Inhibition in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining mitotic fidelity. Its overexpression is a common feature in a multitude of human cancers, including those of the breast, lung, and pancreas, and often correlates with poor clinical prognosis.[1][2][3] This has positioned Plk4 as a compelling target for anticancer drug development. Inhibition of Plk4 disrupts centriole duplication, leading to the formation of an abnormal number of centrosomes. This aberration triggers mitotic defects, such as multipolar spindle formation and chromosome mis-segregation, culminating in a form of cell death known as mitotic catastrophe and subsequent apoptosis.[1][2][4] This technical guide provides an in-depth review of the mechanisms underlying Plk4 inhibition-induced apoptosis, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction: Plk4 as a Cancer-Specific Vulnerability

Polo-like kinase 4 (Plk4) is unique among the Plk family for its essential and tightly regulated role in the initiation of centriole biogenesis during the cell cycle.[3][5] Overexpression of Plk4 leads to the generation of excessive centrioles and centrosome amplification, a hallmark of many cancers that contributes to chromosomal instability and aneuploidy.[1][3] Conversely, the depletion of Plk4 blocks centriole duplication altogether.[1] Cancer cells, particularly those that are aneuploid, exhibit a heightened dependence on Plk4 for survival compared to normal cells. This creates a therapeutic window, suggesting that targeting Plk4 could selectively eliminate cancer cells while sparing healthy tissue.[1] Small molecule inhibitors of Plk4, such as CFI-400945 and Centrinone, have emerged as promising therapeutic agents by exploiting this dependency, effectively inducing cell cycle arrest and apoptotic cell death in various cancer models.[1][3][6]

Core Mechanism: From Plk4 Inhibition to Apoptosis

The primary mechanism by which Plk4 inhibitors induce cell death is by disrupting the fidelity of mitosis. This process can be delineated into several key stages:

-

Disruption of Centriole Duplication: Plk4 inhibitors, such as CFI-400945, are ATP-competitive and block the kinase's enzymatic activity.[2][3][6] This intervention has a bimodal effect: low concentrations lead to partial Plk4 inhibition, causing centriole overduplication and the formation of supernumerary centrosomes, while high concentrations can completely block Plk4 activity, leading to a failure of centriole duplication and centrosome loss.[1][3]

-

Mitotic Defects: The presence of an abnormal number of centrosomes leads to the assembly of multipolar spindles during mitosis.[1][2] This results in improper chromosome segregation.

-

Mitotic Catastrophe and Polyploidy: Cells with multipolar spindles often fail to complete cytokinesis correctly, leading to mitotic catastrophe.[2] This process frequently results in the formation of polyploid cells, which contain more than the normal 4N DNA content post-replication.[1][4][6]

-

Induction of Apoptosis: The profound genomic instability and cellular stress resulting from mitotic catastrophe trigger the intrinsic apoptotic pathway. This is characterized by the depolarization of the mitochondrial membrane, activation of initiator caspases like caspase-9, and subsequent activation of executioner caspases, primarily caspase-3 and caspase-7.[6][7]

-

Execution of Apoptosis: Activated caspase-3/7 cleave critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[6][8]

The Role of p53 in Plk4 Inhibition

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[9][10] Interestingly, studies have shown that Plk4 inhibition can induce apoptosis in cancer cells irrespective of their p53 status.[1][6] For instance, the Plk4 inhibitor CFI-400945 was effective in inducing apoptosis in lung cancer and Ewing's sarcoma cells with both wild-type and mutant p53.[1][6] This suggests that the apoptotic pathway triggered by mitotic catastrophe can bypass the traditional p53-dependent checkpoints. However, in some contexts, p53 can play a role. In normal cells, Plk4 inhibition can lead to a p53-dependent G1 arrest.[11] Furthermore, p53 is known to transcriptionally repress Plk4, and loss of p53 can lead to Plk4 overexpression, potentially sensitizing cancer cells to Plk4 inhibitors.[12][13]

Quantitative Data on Plk4 Inhibitor Efficacy

The following tables summarize the quantitative effects of Plk4 inhibitors on cell viability, apoptosis, and cell cycle distribution across various cancer cell lines as reported in the literature.

Table 1: Anti-proliferative and Pro-apoptotic Effects of Plk4 Inhibitors

| Inhibitor | Cancer Type | Cell Line | p53 Status | IC50 (72h) | Apoptotic Effect | Reference |

| CFI-400945 | Lung Cancer | H460 | Wild-Type | ~20 nM | Induces apoptosis and polyploidy | [1] |

| Lung Cancer | A549 | Wild-Type | ~50 nM | Induces apoptosis and polyploidy | [1] | |

| Ewing's Sarcoma | WE-68 | Wild-Type | ~15 nM | Induces apoptosis, PARP1 cleavage | [6] | |

| Ewing's Sarcoma | A673 | Mutant | ~40 nM | Induces apoptosis, PARP1 cleavage | [6] | |

| Breast Cancer | MDA-MB-468 | Mutant | <10 nM | Induces apoptosis | [3] | |

| Lymphoma | OCI-Ly19 | Wild-Type | ~25 nM | Induces apoptosis | ||

| Centrinone | Ewing's Sarcoma | WE-68 | Wild-Type | ~100 nM | Induces apoptosis, PARP1 cleavage | [6] |

| Ewing's Sarcoma | A673 | Mutant | ~250 nM | Induces apoptosis, PARP1 cleavage | [6] | |

| AML | MV4-11 | Wild-Type | Not specified | Induces apoptosis, Caspase-3/PARP activation | [8] | |

| Centrinone-B | Melanoma | A375 | Wild-Type | Not specified | Induces apoptosis, PARP cleavage | |

| Melanoma | Hs294T | Wild-Type | Not specified | Induces apoptosis, PARP cleavage | [11] |

Table 2: Effects of Plk4 Inhibition on Cell Cycle

| Inhibitor | Cell Line | Concentration | Duration | % G2/M Arrest | % Polyploidy (>4N) | Reference |

| CFI-400945 | H460 (Lung) | 25 nM | 72h | Significant Increase | Significant Increase | [1] |

| WE-68 (Ewing's) | 25 nM | 48h | Increase with z-VAD-fmk | Significant Increase | [6] | |

| OCI-Ly19 (Lymphoma) | 25 nM | 72h | Not specified | Significant Increase | [14] | |

| Centrinone | WE-68 (Ewing's) | 200 nM | 48h | Increase with z-VAD-fmk | Not specified | [6] |

| MV4-11 (AML) | 100 nM | 48h | Significant Increase | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common protocols used to assess the effects of Plk4 inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

-

Protocol Summary:

-

Culture and treat cells with a Plk4 inhibitor for the desired time.

-

Harvest cells, including floating cells from the supernatant.

-

Wash cells with cold Phosphate-Buffered Saline (PBS).

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]

-

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies polyploidy.

-

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is therefore directly proportional to their DNA content.

-

Protocol Summary:

-

Culture, treat, and harvest cells as described above.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry. A histogram of DNA content will show peaks corresponding to 2N (G0/G1), intermediate (S), and 4N (G2/M) DNA content. A sub-G1 peak indicates apoptotic cells with fragmented DNA, and a >4N peak indicates polyploidy.[6]

-

Western Blotting

This technique is used to detect specific proteins (e.g., cleaved caspases, PARP) in a cell lysate.

-

Protocol Summary:

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved PARP, anti-cleaved Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., β-actin, GAPDH) is used to ensure equal protein loading.[7][11]

-

Conclusion and Future Perspectives

Inhibition of Plk4 represents a validated and promising strategy for cancer therapy, primarily by inducing mitotic catastrophe and subsequent apoptosis. The mechanism is robust across various cancer types and appears effective regardless of p53 mutation status, a common feature of aggressive and treatment-resistant tumors. The development of highly selective Plk4 inhibitors like CFI-400945 has paved the way for clinical trials.[1]

Future research should focus on identifying biomarkers that can predict sensitivity to Plk4 inhibitors to better select patient populations.[3] Furthermore, exploring combination therapies is a critical next step. Given that Plk4 inhibition sensitizes cancer cells to DNA-damaging agents and radiation, combining Plk4 inhibitors with conventional chemotherapy or radiotherapy could yield synergistic effects, potentially overcoming resistance and improving patient outcomes.[15][16][17]

References

- 1. pnas.org [pnas.org]

- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]

- 9. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SAPK pathways and p53 cooperatively regulate PLK4 activity and centrosome integrity under stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Plk4-IN-4 and its Effects on Genomic Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of Plk4 activity is a hallmark of many cancers, leading to centrosome amplification and chromosomal instability (CIN), which in turn drive tumorigenesis and therapeutic resistance. Consequently, Plk4 has emerged as a promising target for anticancer drug development. This technical guide provides an in-depth overview of Plk4-IN-4, a potent Plk4 inhibitor, and its effects on genomic instability. We present a compilation of quantitative data on Plk4 inhibitors, detailed experimental protocols for assessing their cellular effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction: Plk4 and its Role in Genomic Stability

The fidelity of cell division is paramount for normal cellular function and organismal health. A key organelle orchestrating this process is the centrosome, which serves as the primary microtubule-organizing center (MTOC) in most animal cells. Each cell must inherit precisely one centrosome, which then duplicates exactly once during the S phase of the cell cycle to form the two poles of the mitotic spindle. This numerical control is critical for ensuring bipolar spindle formation and accurate chromosome segregation.

Polo-like kinase 4 (Plk4) is the cornerstone of this regulation.[1][2] Its expression and activity are tightly controlled throughout the cell cycle, peaking at the G1/S transition to initiate the formation of a new procentriole at the base of each mother centriole.[2] The activity of Plk4 is self-regulated through a mechanism involving trans-autophosphorylation, which creates a phosphodegron recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its proteasomal degradation. This feedback loop ensures that centriole duplication is licensed to occur only once per cell cycle.

Dysregulation of Plk4, either through overexpression or mutation, disrupts this precise control. Elevated Plk4 activity leads to the formation of multiple procentrioles, resulting in an excess of centrosomes, a condition known as centrosome amplification.[3] These supernumerary centrosomes can lead to the formation of multipolar spindles during mitosis, causing chromosome mis-segregation and aneuploidy, a state of chromosomal instability (CIN) that is a common feature of cancer.[1][3] Given its central role in this pathological process, inhibiting Plk4 has become a compelling strategy for cancer therapy.

This compound: A Potent Inhibitor Targeting the Engine of Centriole Duplication

This compound is a potent and selective small-molecule inhibitor of Plk4. It functions as an ATP-competitive inhibitor, binding to the kinase domain of Plk4 and preventing the phosphorylation of its downstream substrates, thereby blocking the initiation of centriole duplication.[4]

The consequences of Plk4 inhibition on genomic stability are dose-dependent and create a therapeutic window to target cancer cells.

-

Partial Inhibition (Low Doses): At lower concentrations, Plk4 inhibitors can paradoxically lead to centrosome amplification . This is thought to occur because partial inhibition is insufficient to completely block centriole formation but is enough to disrupt the autophosphorylation-mediated degradation of Plk4. The resulting accumulation of partially active Plk4 leads to the formation of supernumerary centrosomes.[5][6] Neuroblastoma cells, for instance, are unable to tolerate these extra centrosomes, leading to multipolar segregation, aneuploidy, and cell death.[7]

-

Complete Inhibition (High Doses): At higher concentrations, Plk4 inhibitors effectively shut down all kinase activity. This leads to a failure of centriole duplication and the progressive loss of centrosomes from the cell population over successive cell cycles.[5][6] While normal cells can often arrest in a p53-dependent manner in response to centrosome loss, many cancer cells are unable to cope with the resulting mitotic failure and undergo apoptosis or mitotic catastrophe.[8][9]

This dual mechanism highlights the intricate relationship between Plk4 activity and genomic stability, and provides a strategic basis for its therapeutic exploitation.

Quantitative Data on Plk4 Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized Plk4 inhibitors, providing a comparative overview of their potency and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |

| This compound | Plk4 | 7.9 | N/A | Potent inhibitor of Plk4. | [4] |

| CFI-400945 | Plk4 | 2.8 - 4.85 | 0.26 | Also inhibits AURKB (IC50: 70.7 nM) and TRK kinases at higher concentrations. | [1][10][11] |

| Centrinone | Plk4 | N/A | 0.16 | Highly selective for Plk4 over Aurora kinases. | [8] |

| Centrinone-B | Plk4 | N/A | 0.6 | Highly selective for Plk4 over Aurora kinases. | [8] |

| YLT-11 | Plk4 | 22 | N/A | >200-fold selectivity over Plk1, Plk2, and Plk3. | [11] |

| RP-1664 | Plk4 | N/A | N/A | Potent and selective inhibitor. | [12][13][14] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.

Table 2: Cellular Activity of Plk4 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Cellular Effect | Effective Concentration | Reference |

| CFI-400945 | DAOY | Medulloblastoma | Decreased proliferation | IC50: 0.094 µM | [10] |

| BT-12 | Atypical Teratoid Rhabdoid Tumor | Decreased proliferation | IC50: 3.73 µM | [10] | |

| MON | Malignant Rhabdoid Tumor | Centriole amplification | 100 nM | [10] | |

| MON | Malignant Rhabdoid Tumor | Centriole depletion | 500 nM | [10] | |

| Centrinone | AML Cell Lines | Acute Myeloid Leukemia | G2/M phase arrest, apoptosis | Dose-dependent | [15] |

| Centrinone-B | RPE-1, A375 | Retinal Pigment Epithelium, Melanoma | Centrosome amplification | 200 nM | [5][6] |

| RPE-1, A375 | Retinal Pigment Epithelium, Melanoma | Centrosome loss | 500 nM | [5][6] | |

| YLT-11 | Breast Cancer Cells | Breast Cancer | Centriole amplification | ≤0.25 µM | [11] |

| Breast Cancer Cells | Breast Cancer | Centriole depletion | ≥0.5 µM | [11] | |

| RP-1664 | Neuroblastoma Cell Lines | Neuroblastoma | Cell death | IC50s in nM range | [16] |

Table 3: In Vivo Efficacy of Plk4 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Administration | Key Finding | Reference |

| CFI-400945 | Pancreatic Cancer PDX | Oral | Significantly reduced tumor growth and increased survival in 4 of 6 models. | [17] |

| AT/RT Orthotopic Xenograft | Oral (7.5 mg/kg/day) | Significantly inhibited tumor growth and extended survival. | [10][18] | |

| Lung Cancer Syngeneic Xenograft | Oral | Significantly inhibited tumor growth at well-tolerated doses. | [19] | |

| RP-1664 | Neuroblastoma Xenografts | N/A | Robust anti-tumor activity in 14 of 15 models. | [12][13][14] |

PDX: Patient-Derived Xenograft. AT/RT: Atypical Teratoid Rhabdoid Tumor. N/A: Not Available.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the core signaling pathway, the mechanism of induced genomic instability, and a typical experimental workflow.

Caption: Plk4 Signaling and Inhibition Pathway.

Caption: Dose-Dependent Effects of Plk4 Inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

- 10. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

Understanding the Selectivity Profile of a Potent Plk4 Inhibitor: A Technical Guide

Disclaimer: Initial searches for a molecule specifically named "Plk4-IN-4" did not yield publicly available information. Therefore, this guide focuses on a well-characterized, potent, and selective Polo-like kinase 4 (Plk4) inhibitor, CFI-400945 , as a representative example to fulfill the core requirements of the user request. The data and methodologies presented herein pertain to CFI-400945.

This technical guide provides an in-depth overview of the selectivity profile of CFI-400945, a first-in-class, orally available, and ATP-competitive inhibitor of Plk4. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Plk4.

Introduction to Plk4 and Its Role in Cancer

Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Dysregulation of Plk4 activity, often through overexpression, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many human cancers.[2][3] This has positioned Plk4 as a compelling target for anticancer drug development.

Selectivity Profile of CFI-400945

CFI-400945 is a potent inhibitor of Plk4 with a Ki value of 0.26 nM and an IC50 of 2.8 nM in in vitro kinase assays.[4][5] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a high degree of specificity for Plk4 over other members of the Polo-like kinase family (Plk1, Plk2, and Plk3).[6][7]

Kinase Inhibition Data

The following table summarizes the inhibitory activity of CFI-400945 against a selection of kinases. This data highlights its potent activity against Plk4 and its off-target profile.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Plk4 | Reference |

| Plk4 | 2.8 | 1 | [8] |

| AURKB | 70.7 - 102 | ~25 - 36 | [4][5] |

| NTRK2 (TrkB) | 10.6 | ~3.8 | [4] |

| NTRK1 (TrkA) | 20.6 | ~7.4 | [4] |

| TEK (Tie2) | 109 - 117 | ~39 - 42 | [4][7] |

| AURKA | 510 | ~182 | [5][7] |

| Plk1 | >50,000 | >17,857 | [6][7] |

| Plk2 | >50,000 | >17,857 | [7] |

| Plk3 | >50,000 | >17,857 | [7] |

Note: IC50 values can vary slightly between different studies and assay conditions.

While CFI-400945 is highly selective for Plk4, it does exhibit activity against other kinases, such as Aurora Kinase B (AURKB) and Tropomyosin receptor kinases (TrkA, TrkB), at higher concentrations.[4][6] The inhibition of AURKB may contribute to some of the observed cellular phenotypes, such as cytokinesis failure and polyploidy.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to characterize the activity of Plk4 inhibitors like CFI-400945.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of a test compound against Plk4.

Materials:

-

Recombinant human Plk4 enzyme

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled [γ-33P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Substrate peptide (e.g., a generic substrate like myelin basic protein or a specific Plk4 substrate)

-

Test compound (e.g., CFI-400945) serially diluted in DMSO

-

96-well or 384-well plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of the assay plate, add the kinase buffer, the test compound at various concentrations, and the recombinant Plk4 enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).

-

Quantify the kinase activity. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-33P]ATP and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Viability Assay (e.g., Sulforhodamine B Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a panel of cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, HCC1954)[4]

-

Complete cell culture medium

-

Test compound (e.g., CFI-400945)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 5 days).[4]

-

Fix the cells by gently adding cold TCA to each well and incubating at 4°C.

-

Wash the plates with water to remove the TCA.

-

Stain the cells with SRB solution at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilize the bound SRB with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Visualizing Pathways and Processes

Diagrams are provided to illustrate the Plk4 signaling pathway, a typical experimental workflow, and the logical consequences of Plk4 inhibition.

Figure 1: Simplified Plk4 signaling pathway in centriole duplication.

Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Figure 3: Logical flow of the cellular consequences of Plk4 inhibition by CFI-400945.

Conclusion

CFI-400945 is a potent and highly selective inhibitor of Plk4, a key regulator of centriole duplication. Its selectivity profile, characterized by significant potency against Plk4 and weaker inhibition of a limited number of other kinases, makes it a valuable tool for studying Plk4 biology and a promising candidate for cancer therapy. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the precise contributions of its off-target activities will continue to refine our understanding of its mechanism of action and clinical potential.

References

- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]

- 6. researchgate.net [researchgate.net]

- 7. CFI-400945 | TargetMol [targetmol.com]

- 8. aacrjournals.org [aacrjournals.org]

The Impact of Selective Plk4 Inhibition on Microtubule Organizing Centers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of potent and selective Polo-like kinase 4 (Plk4) inhibitors on microtubule organizing centers (MTOCs). While the specific compound "Plk4-IN-4" was not identified in the reviewed literature, this document will focus on the well-characterized and functionally analogous Plk4 inhibitors, such as Centrinone and CFI-400945, to elucidate the core biological and cellular consequences of targeting this critical kinase.

Introduction: Plk4 as the Master Regulator of MTOC Duplication

The centrosome, the primary microtubule-organizing center (MTOC) in most animal cells, plays a pivotal role in orchestrating cell division, polarity, and motility.[1][2][3][4] A key event in the cell cycle is the precise duplication of the centrosome to ensure the formation of a bipolar spindle during mitosis. This process is tightly controlled by Polo-like kinase 4 (Plk4), a serine/threonine kinase that is considered the master regulator of centriole duplication.[4][5][6][7][8]

Plk4's activity is spatially and temporally regulated, peaking during the G1/S phase to initiate the formation of a single new procentriole alongside each existing mother centriole.[4][5] Dysregulation of Plk4 is a hallmark of various pathologies, including cancer, where its overexpression can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[4][5][7][9] Conversely, the absence or inhibition of Plk4 activity prevents centriole duplication, leading to a progressive loss of centrosomes and subsequent defects in cell division.[6][10] Given its critical role, Plk4 has emerged as a compelling therapeutic target for anticancer drug development.[5][11]

Mechanism of Action of Selective Plk4 Inhibitors

Selective Plk4 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Plk4, preventing the phosphorylation of its downstream substrates.[11][12] This blockade of catalytic activity is the primary mechanism through which these compounds exert their effects.

An interesting consequence of Plk4 inhibition is the stabilization of the Plk4 protein itself. Plk4's stability is regulated by a trans-autophosphorylation mechanism that creates a phosphodegron, marking it for ubiquitination by the SCF/β-TrCP E3 ligase complex and subsequent proteasomal degradation.[8][9][13] By preventing this autophosphorylation, inhibitors disrupt this degradation pathway, leading to an accumulation of inactive Plk4 at the centrosome.[14][15] This stabilization can serve as a robust pharmacodynamic biomarker for target engagement.[15]

Quantitative Impact of Plk4 Inhibition on MTOCs

The inhibition of Plk4 has profound and quantifiable effects on the number and integrity of MTOCs. These effects are often dose-dependent.

Dose-Dependent Effects on Centrosome Number

Complete or high-dose inhibition of Plk4 effectively blocks centriole duplication, leading to a dilution and eventual loss of centrosomes over successive cell cycles.[6][12] However, a paradoxical effect is observed at lower concentrations of some inhibitors, where they can induce centrosome amplification.[5][12][16] This is thought to occur because partial inhibition may disrupt the precise spatial and temporal control of Plk4 activity, leading to the formation of multiple procentrioles around a single mother centriole.[5]

Table 1: In Vitro Potency of Representative Plk4 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference(s) |

| CFI-400945 | Plk4 | 2.8 ± 1.4 | Biochemical Assay | [12] |

| CFI-400945 | Plk4 | 4.85 | Kinase Assay | [16][17][18] |

| Centrinone | Plk4 | 2.71 | Kinase Assay | [17][18] |

| YLT-11 | Plk4 | 22 | Biochemical Assay | [12] |

Table 2: Cellular Effects of Plk4 Inhibition on Centrosome Number

| Inhibitor | Concentration | Cell Line | Effect on Centrosome Number | Reference(s) |

| CFI-400945 | Low (≤0.25 µM) | MDA-MB-468, MDA-MB-231 | Increase in centriole number | [5][12] |

| CFI-400945 | High (≥0.5 µM) | MDA-MB-468, MDA-MB-231 | Decrease in centriole number | [12] |

| CFI-400945 | 100 nM | MON (rhabdoid tumor) | Increase in centriole number | [16] |

| CFI-400945 | 500 nM | MON (rhabdoid tumor) | Significant decrease in centriole number | [16] |

| Centrinone B | 125 nM | Wild-type cells | Minor centrosome abnormalities | [13] |

| Centrinone B | >167-200 nM | Wild-type cells | Cells harbor one or no centrosomes | [13] |

Impact on MTOC Integrity and Microtubule Nucleation

Beyond simply altering centrosome number, Plk4 inhibition can affect the structural integrity of the MTOC. In the absence of centrioles, the pericentriolar material (PCM), which is responsible for microtubule nucleation, can become disorganized.[13][19] Studies in acentrosomal cells created by Plk4 inhibition have shown that while some cells can assemble acentriolar microtubule asters, these structures are often fragmented or dispersed.[13][19] Plk4 itself can self-assemble into condensates that recruit tubulin and γ-tubulin, promoting de novo MTOC formation, a process that is dependent on its kinase activity.[1][2][3] Therefore, inhibiting Plk4 not only blocks canonical centriole-based MTOC duplication but also impairs pathways for de novo acentriolar MTOC formation.[1]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for understanding the impact of Plk4 inhibition.

Plk4 Signaling in Centriole Duplication

References

- 1. PLK4 is a microtubule-associated protein that self-assembles promoting de novo MTOC formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 5. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]

A Technical Guide to the Preclinical Oncology Studies of Plk4 Inhibitors: A Focus on CFI-400945

Disclaimer: Preliminary searches for a specific molecule designated "Plk4-IN-4" did not yield specific preclinical data. Therefore, this guide will focus on a well-characterized, potent, and selective Polo-like kinase 4 (Plk4) inhibitor, CFI-400945 , as a representative compound to illustrate the preclinical investigation of this class of oncology targets. The data and methodologies presented are based on published studies of CFI-400945.

Introduction